![molecular formula C11H13N5O2 B11053085 N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide](/img/no-structure.png)
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure includes a tetrazole ring, which is known for its electron-donating and electron-withdrawing properties, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide, can be achieved through several methods. One common approach involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Another method includes the use of triethyl orthoformate and sodium azide .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields. For instance, the conversion of nitriles to tetrazoles can be efficiently achieved using microwave irradiation in the presence of catalysts such as zinc salts . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring’s unique electronic properties allow it to participate in a wide range of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include sodium azide, triethyl orthoformate, and molecular iodine . Reaction conditions often involve the use of catalysts such as zinc salts or microwave irradiation to enhance reaction efficiency .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the tetrazole ring .
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to penetrate cell membranes due to its lipophilicity makes it a valuable molecule in drug development .
Wirkmechanismus
The mechanism of action of N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons . This stabilization is advantageous for receptor-ligand interactions, making the compound effective in various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide include other tetrazole derivatives such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide . These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct electronic properties and reactivity. The presence of the methoxy group and the propanamide moiety enhances its lipophilicity and potential for receptor-ligand interactions, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H13N5O2 |
---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
N-[2-methoxy-5-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-11(17)13-9-6-8(4-5-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) |
InChI-Schlüssel |
VGJNMIFNSYUQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.